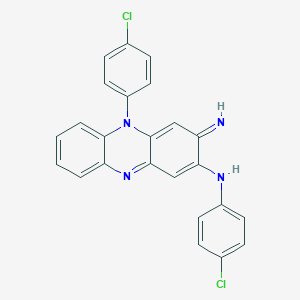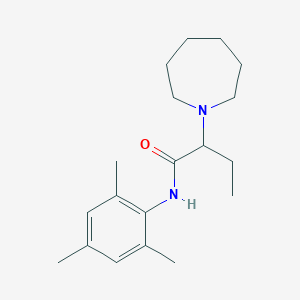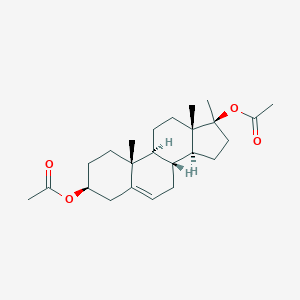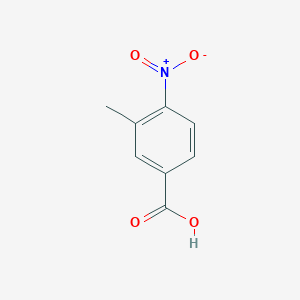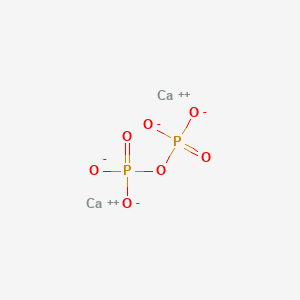
Calcium Pyrophosphat
Übersicht
Beschreibung
Calcium pyrophosphate (CPP) is a chemical compound composed of calcium and pyrophosphate ions. It is a naturally occurring salt found in many biological systems, including in the human body. CPP is used in various scientific research applications, including as a reagent, a catalyst, and an inhibitor. It can also be used as a buffer and a chelator.
Wissenschaftliche Forschungsanwendungen
Biokeramik
Calcium Pyrophosphat wird zur Herstellung von Biokeramik verwendet . Keramikproben auf Basis von β-Calcium Pyrophosphat (β-Ca2P2O7) werden aus Pulvern von γ-Calcium Pyrophosphat (γ-Ca2P2O7) mit vorgegebenen molaren Verhältnissen Ca/P = 1, 0,975 und 0,95 hergestellt, wobei bei 900, 1000 und 1100 °C gebrannt wird . Diese Keramiken auf Basis von Calciumphosphaten werden häufig für die Behandlung von Knochendefekten verwendet .
Rheumatologie
Im Bereich der Rheumatologie ist this compound mit einem Leiden verbunden, das als this compound Deposition Disease (CPPD) bekannt ist . Im Jahr 2023 wurden große Fortschritte erzielt, die die Forschung auf dem Gebiet der CPPD zweifellos anregen und vereinfachen werden .
Herstellung von Phosphorsäure und Düngemitteln
Calciumphosphat, eine mit this compound verwandte Verbindung, wird bei der Herstellung von Phosphorsäure und Düngemitteln verwendet .
Backindustrie
In der Backindustrie wird Calciumphosphat als Säure in einem Backtriebmittel verwendet .
Milchindustrie
Calciumphosphat wird auch in der Milchindustrie in Käseprodukten verwendet .
Gen-Transfektion
Diese Verbindung wurde bei der Gen-Transfektion von Zellen verwendet .
Kontrastmittel
Calciumphosphat wird bei der Entwicklung von Kontrastmitteln verwendet
Wirkmechanismus
Target of Action
Calcium pyrophosphate (CPP) primarily targets the joints and soft tissues in the body . The compound’s primary targets are the cartilage of joints , where it can accumulate and lead to a form of arthritis known as calcium pyrophosphate dihydrate deposition disease (CPPD), also known as pseudogout .
Mode of Action
The mode of action of CPP involves its interaction with its targets, leading to changes in the affected areas. The crystallization of calcium pyrophosphate tetrahydrate (CPPT) proceeds via a multistage process. It first forms amorphous calcium pyrophosphate (ACPP) , which then transforms into a crystalline phase . This crystalline phase can cause inflammation and damage to the affected joints .
Biochemical Pathways
The biochemical pathways affected by CPP involve the transformation of an amorphous phosphate-based precursor to highly organized nanocrystals . The balance between phosphate and pyrophosphate, strictly controlled by several genes, plays a key role in the process . Interaction with aqueous calcium ions results in the nucleation and subsequent growth of biologically relevant mineral complexes, providing a chemical basis for biomineralization .
Pharmacokinetics
It is known that the compound’s action depends on its subtype, which is based on clinical manifestations and acuity .
Result of Action
The result of CPP’s action is the formation of calcium pyrophosphate crystals (CPP) . These microscopic rhomboid-shaped structures typically accumulate in the smooth, slippery cartilage that coats the ends of the bones in a joint . The resulting crystal buildup can result in significant symptoms developing, including acute calcium pyrophosphate (CPP) crystal arthritis .
Action Environment
The action environment of CPP involves the presence of two biologically essential metal ions, Mg2+ and Sr2+ , and another alkaline earth metal ion, Ba2+ . These ions can affect the process of CPPT crystallization by influencing the stability of the amorphous precursor and the subsequent crystal growth . The hydration characteristics of metal ions play more important roles in stabilizing ACPP than the content of adsorbed ions .
Zukünftige Richtungen
This is an exciting era for CPPD disease as a robust framework for CPPD clinical research has been established . The American College of Rheumatology (ACR) and EULAR co-sponsored the development of the first-ever classification criteria for CPPD . The Outcomes Measures in Rheumatology (OMERACT) CPPD Ultrasound Subtask Force developed and validated definitions for ultrasonographic findings of CPPD, and the OMERACT CPPD Working Group is establishing a core outcome domain set for this crystalline arthritis .
Biochemische Analyse
Biochemical Properties
Calcium pyrophosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, the ANKH (human homologue of progressive ankylosis) mutations in familial CPPD disease confirmed the importance of phosphate/pyrophosphate homeostasis in CPPD, with ANKH being a regulator of inorganic pyrophosphate transport .
Cellular Effects
Calcium pyrophosphate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the expression of several genes involved in mineralization, including human homolog of progressive ankylosis, plasma-cell-membrane glycoprotein 1 and tissue-nonspecific alkaline phosphatase, is upregulated in OA chondrocytes isolated from Calcium pyrophosphate crystal-containing cartilages .
Molecular Mechanism
Calcium pyrophosphate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The ANKH mutations associated with Calcium pyrophosphate deposition disease lead to a gain of function, while CMD-associated ANKH mutations result in a loss of function .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Calcium pyrophosphate can be achieved through a simple precipitation reaction between calcium chloride and sodium pyrophosphate.", "Starting Materials": [ "Calcium chloride (CaCl2)", "Sodium pyrophosphate (Na4P2O7)" ], "Reaction": [ "Dissolve 1 mole of calcium chloride in distilled water to make a 0.5 M solution.", "Dissolve 2 moles of sodium pyrophosphate in distilled water to make a 1 M solution.", "Slowly add the sodium pyrophosphate solution to the calcium chloride solution while stirring continuously.", "A white precipitate of Calcium pyrophosphate will form.", "Filter the precipitate and wash it with distilled water to remove any impurities.", "Dry the Calcium pyrophosphate in an oven at 100°C for 2 hours." ] } | |
| 7790-76-3 | |
Molekularformel |
CaH4O7P2 |
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
dicalcium;phosphonato phosphate |
InChI |
InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
HJROPEWVPUPTSE-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)O.[Ca] |
Color/Form |
Polymorphous crystals or powder White powde |
Dichte |
3.09 |
melting_point |
1353 °C |
| 10086-45-0 7790-76-3 |
|
Physikalische Beschreibung |
DryPowder A fine, white, odourless powde |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
35405-51-7 |
Löslichkeit |
Insoluble in water. Soluble in dilute hydrochloric and nitric acids Sol in dil hydrochloric and nitric acids; practically insol in water Dilute acid; insoluble in wate |
Synonyme |
Calcium Diphosphate Calcium Pyrophosphate Calcium Pyrophosphate (1:1) Calcium Pyrophosphate (1:2) Calcium Pyrophosphate (2:1) Calcium Pyrophosphate Dihydrate Calcium Pyrophosphate, Monohydrate Diphosphate, Calcium Monohydrate Calcium Pyrophosphate Pyrophosphate Dihydrate, Calcium Pyrophosphate, Calcium Pyrophosphate, Monohydrate Calcium |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of calcium pyrophosphate dihydrate?
A1: The molecular formula of calcium pyrophosphate dihydrate is Ca2P2O7·2H2O. Its molecular weight is 254.10 g/mol.
Q2: What spectroscopic techniques are used to identify calcium pyrophosphate crystals?
A2: Calcium pyrophosphate dihydrate crystals can be identified using techniques like X-ray diffraction [, , , , , , ], infrared spectroscopy [], and polarized light microscopy [, , , , , ]. These techniques help analyze crystal structure and optical properties, confirming the presence of CPPD.
Q3: How do calcium pyrophosphate crystals appear under a microscope?
A3: Under polarized light microscopy, CPPD crystals appear as short, rhomboidal structures exhibiting positive birefringence []. In routine tissue sections, they manifest as haematoxylinophilic crystalline deposits with a characteristic feathery or brush-like pattern [].
Q4: How do calcium pyrophosphate crystals interact with joint tissues?
A4: CPPD crystals deposit in articular cartilage, menisci, synovium, and tendons [, , ]. These crystals can induce inflammation [, , , ] by activating neutrophils [] and other inflammatory cells, leading to the release of inflammatory mediators like interleukin-8 [].
Q5: What are the potential downstream effects of CPPD crystal deposition in joints?
A5: CPPD crystal deposition can lead to a range of clinical presentations:
- Acute pseudogout: Characterized by sudden, painful joint inflammation, often mimicking gout [, , , , ].
- Chronic CPP inflammatory arthritis: Presents as persistent joint pain and swelling, resembling other inflammatory arthritides [, , ].
- Osteoarthritis with CPPD: CPPD crystals may contribute to cartilage degeneration and osteophyte formation, accelerating osteoarthritis progression [, , , ].
Q6: What is the stability of calcium pyrophosphate in biological environments?
A6: Calcium pyrophosphate exhibits variable stability in biological environments. While relatively stable in some settings [], it can undergo transformations in others. For instance, during simulated body fluid immersion, heat-treated calcium pyrophosphate coatings demonstrated a surface reaction, converting calcium pyrophosphate into β-tricalcium phosphate [].
Q7: Has calcium pyrophosphate been explored for biomedical applications?
A7: Yes, calcium pyrophosphate has been investigated as a potential bone-graft extender []. Studies in rabbits assessed its biocompatibility and ability to induce bone formation when combined with titanium implants [].
Q8: Does calcium pyrophosphate exhibit catalytic activity?
A8: Yes, calcium pyrophosphate demonstrates catalytic activity in the dehydration of lactic acid to acrylic acid [, ]. Its catalytic performance is influenced by factors like Ca/P ratio, acidity, and basicity. Notably, non-stoichiometric calcium pyrophosphate with a Ca/P ratio of 0.76 exhibited high efficiency, achieving 100% lactic acid conversion and 78% acrylic acid selectivity at 375°C [].
Q9: How does the acidity of calcium pyrophosphate affect its catalytic selectivity?
A9: The acidity of calcium pyrophosphate plays a crucial role in its catalytic selectivity []. In the dehydration of lactic acid, higher acidity favors acrylic acid production. Conversely, reduced acidity, as observed with MoO3 modification, shifts selectivity towards deoxygenation products like propionic acid [].
A10: Have computational methods been applied to study calcium pyrophosphate?
A10: While the provided abstracts don't explicitly mention computational studies on calcium pyrophosphate itself, they highlight the use of in situ FTIR studies to investigate its interaction with lactic acid during the dehydration reaction []. These studies provide insights into reaction mechanisms and catalyst behavior.
Q10: What in vitro models are used to study CPPD crystal deposition disease?
A11: Researchers have utilized model hydrogels, such as silica and gelatin gels, to mimic the connective tissue matrix and investigate the formation of CPPD crystals in vitro [, ]. These models help understand the physicochemical factors influencing crystal deposition.
Q11: Are there animal models available for studying CPPD?
A12: Yes, rhesus monkeys (Macaca mulatta) have been identified as a naturally occurring animal model for CPPD []. These primates spontaneously develop CPPD crystal deposits in various tissues, offering valuable insights into disease pathogenesis. Rabbits have also been used to evaluate the biocompatibility and bone-forming potential of calcium pyrophosphate in the context of titanium implant osseointegration [].
Q12: Have clinical trials been conducted on treatments for CPPD?
A13: While the provided abstracts don't specifically mention clinical trials for CPPD treatments, they highlight the potential of anti-inflammatory therapies like colchicine []. Observational studies suggest that colchicine use in CPPD patients might be associated with a reduced risk of cardiovascular events [].
Q13: How are calcium pyrophosphate levels measured in biological samples?
A15: While the provided abstracts don't detail specific methods for quantifying calcium pyrophosphate levels in biological samples, they emphasize the importance of synovial fluid analysis for diagnosing CPPD [, ]. Microscopy, coupled with crystal identification techniques, helps confirm the presence of CPPD crystals in synovial fluid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
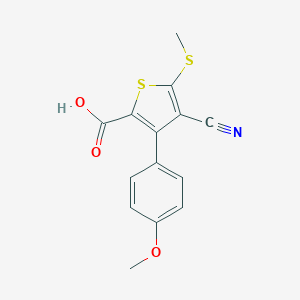
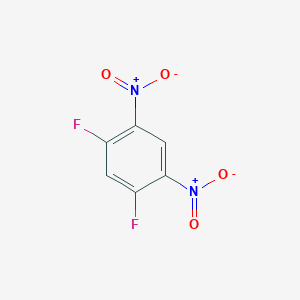



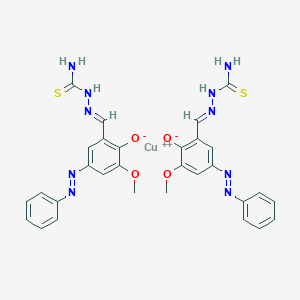
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
